Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a nitrophenyl group, a dioxoisoindole core, and a pentyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-nitrophenyl derivative, which is then reacted with a dioxoisoindole intermediate. The final step involves esterification with pentanol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of the carboxylic acid.
Oxidation: Formation of various oxidized aromatic compounds.
Scientific Research Applications
Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The dioxoisoindole core may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
- Ethyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
- Butyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Uniqueness
Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its pentyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl analogs. The longer alkyl chain may enhance its interaction with hydrophobic environments, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H18N2O6 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H18N2O6/c1-2-3-4-11-28-20(25)13-5-10-16-17(12-13)19(24)21(18(16)23)14-6-8-15(9-7-14)22(26)27/h5-10,12H,2-4,11H2,1H3 |
InChI Key |
GTWUWEPMOKWYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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